S-Pantoprazole Demonstrates 1.5-Fold Higher Systemic Exposure Than R-Pantoprazole in Rat Pharmacokinetic Models
In a direct head-to-head preclinical study administering racemic pantoprazole to rats, S-pantoprazole exhibited substantially greater systemic exposure than R-pantoprazole [1]. The mean area under the curve (AUC) value for S-pantoprazole was 1.5 times greater than that of R-pantoprazole following oral administration of racemic pantoprazole at 20 mg/kg. Additionally, statistically significant differences were observed in elimination rate constant (ke, p < 0.05), elimination half-life (t1/2, p < 0.01), and mean residence time (MRT, p < 0.01) between the two enantiomers [2]. These differences were attributed to enantioselective metabolism across multiple CYP-mediated pathways.
| Evidence Dimension | Systemic exposure (AUC) after oral administration |
|---|---|
| Target Compound Data | S-pantoprazole AUC (mean) after 20 mg/kg racemic pantoprazole p.o. in rats |
| Comparator Or Baseline | R-pantoprazole AUC (mean) after 20 mg/kg racemic pantoprazole p.o. in rats |
| Quantified Difference | 1.5-fold greater AUC for S-pantoprazole |
| Conditions | Oral administration of racemic pantoprazole (20 mg/kg) to rats; plasma concentration-time curve analysis |
Why This Matters
This 1.5-fold AUC difference establishes that S-pantoprazole and R-pantoprazole are not pharmacokinetically equivalent in vivo, meaning enantiomeric purity directly impacts exposure predictions in preclinical models.
- [1] Xie J, Zhang H, Zhao L, et al. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats. Pharm Res. 2005;22(10):1678-1684. View Source
- [2] Xie J, Zhang H, Zhao L, et al. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats. Pharm Res. 2005;22(10):1678-1684. View Source
